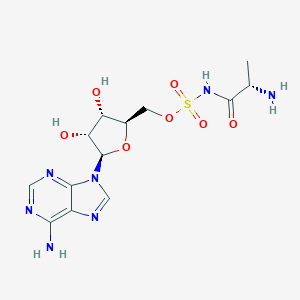![molecular formula C6H7NO2S B053716 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one CAS No. 113748-39-3](/img/structure/B53716.png)
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the thiopyranoisoxazoles family of compounds that have been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell proliferation, making them attractive targets for therapeutic intervention.
Biochemical And Physiological Effects
Studies have shown that 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one possesses a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB and MAPK signaling pathways. Additionally, it has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying a range of biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one. One area of interest is the development of more efficient synthesis methods, which could lead to the production of larger quantities of the compound for use in experimental settings. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in the treatment of various diseases. Finally, the development of more soluble derivatives of 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one could help overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one can be achieved through a variety of methods, including the reaction of 4-hydroxy-2H-pyran-3(6H)-one with thiosemicarbazide in the presence of acetic acid and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the desired product.
Scientific Research Applications
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to possess anti-tumor activity, making it a potential candidate for the treatment of cancer.
properties
CAS RN |
113748-39-3 |
|---|---|
Product Name |
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one |
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
6,7-dihydro-4H-thiopyrano[3,4-d][1,2]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2S/c8-6-4-3-10-2-1-5(4)9-7-6/h1-3H2,(H,7,8) |
InChI Key |
IRGRDASFMWSRJS-UHFFFAOYSA-N |
SMILES |
C1CSCC2=C1ONC2=O |
Canonical SMILES |
C1CSCC2=C1ONC2=O |
synonyms |
4H-Thiopyrano[3,4-d]isoxazol-3(2H)-one,6,7-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)









![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)
